2,6-Aemtgmh

Description

2,6-Diacetylpyridine bis-(benzochydrazone) (hereafter referred to as 2,6-DABBH) is a Schiff base ligand synthesized by condensing 2,6-diacetylpyridine with benzoic hydrazide in a 1:2 molar ratio. This compound exhibits a rigid planar geometry due to its conjugated π-system and intramolecular hydrogen bonding, as confirmed by infrared (IR) spectroscopy and density functional theory (DFT) calculations . The compound’s stability is attributed to strong intermolecular interactions, including π-π stacking and hydrogen bonding, observed in both experimental and theoretical studies .

Properties

CAS No. |

110913-61-6 |

|---|---|

Molecular Formula |

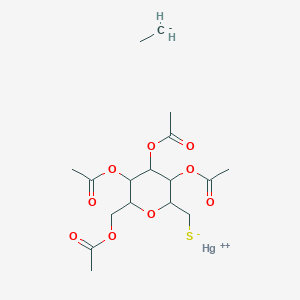

C17H26HgO9S |

Molecular Weight |

607 g/mol |

IUPAC Name |

ethane;mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |

InChI |

InChI=1S/C15H22O9S.C2H5.Hg/c1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;1-2;/h11-15,25H,5-6H2,1-4H3;1H2,2H3;/q;-1;+2/p-1 |

InChI Key |

HOWJKZGROYNBBI-UHFFFAOYSA-M |

SMILES |

C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |

Canonical SMILES |

C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |

Synonyms |

2,6-AEMTGMH 2,6-anhydro-S-(ethylmercury(II))-1-thio-glycero-manno-heptitol |

Origin of Product |

United States |

Preparation Methods

The synthesis of INCB8761 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

INCB8761 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .

Scientific Research Applications

INCB8761 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationship of CCR2 antagonists.

Biology: It is used to investigate the role of CCR2 in various biological processes, such as inflammation and immune response.

Medicine: It is being explored as a potential therapeutic agent for diseases involving CCR2, such as cancer and inflammatory disorders.

Industry: It is used in the development of new drugs and therapeutic strategies targeting CCR2 .

Mechanism of Action

INCB8761 exerts its effects by binding to the CCR2 receptor, thereby blocking the interaction between CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1). This inhibition prevents the directed migration of monocytes and macrophages to sites of inflammation, thereby reducing the inflammatory response. The molecular targets and pathways involved include the CCR2 receptor and the downstream signaling pathways activated by MCP-1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key properties of 2,6-DABBH and related compounds:

Key Observations:

- Electronic Properties : 2,6-DABBH has a narrower bandgap than halogenated derivatives like 2,6-bis(bromomethyl)pyridine , making it more suitable for light-harvesting applications. Fluorinated analogs of 2,6-DPA exhibit enhanced electron-withdrawing effects, lowering their LUMO levels by ~0.3 eV compared to 2,6-DABBH .

- Chirality and Conformation : Unlike TDST , which adopts propeller-like chirality with energy barriers of ~6 kcal/mol for interconversion between enantiomers, 2,6-DABBH lacks stereogenic centers but stabilizes planar conformations through π-π interactions .

Spectroscopic and Thermodynamic Comparisons

- IR Spectroscopy: The C=N stretching vibration in 2,6-DABBH (1590–1620 cm⁻¹) is redshifted compared to non-conjugated hydrazones (1650–1680 cm⁻¹), indicating stronger electron delocalization . In contrast, 2,6-bis(bromomethyl)pyridine shows distinct C-Br stretching modes at 550–600 cm⁻¹, absent in 2,6-DABBH .

- Thermal Stability : 2,6-DABBH decomposes at ~300°C, higher than TDST (~250°C), due to stronger hydrogen-bonding networks .

Research Findings and Contradictions

- Optoelectronic Performance : Fluorinated 2,6-DPA derivatives outperform 2,6-DABBH in charge-transfer efficiency, yet the latter’s thermal stability makes it preferable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.